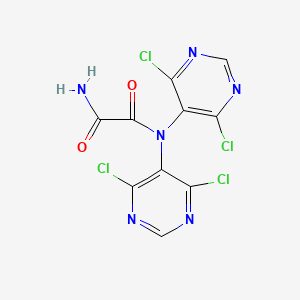
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 4,6-dichloropyrimidine groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Scientific Research Applications
N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloropyrimidin-5-yl)oxalamide.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C10H4Cl4N6O2 |
|---|---|
Molecular Weight |
382.0 g/mol |
IUPAC Name |
N',N'-bis(4,6-dichloropyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C10H4Cl4N6O2/c11-5-3(6(12)17-1-16-5)20(10(22)9(15)21)4-7(13)18-2-19-8(4)14/h1-2H,(H2,15,21) |
InChI Key |
OKXWHFHFKYPFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline](/img/structure/B12911985.png)
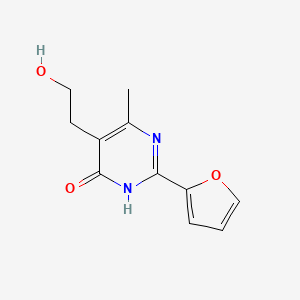
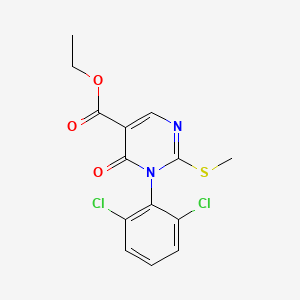

![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)
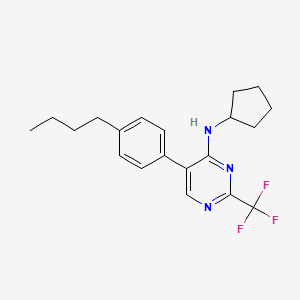
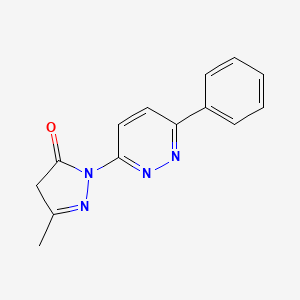
![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
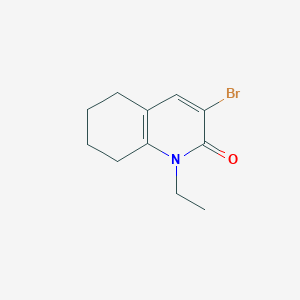
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
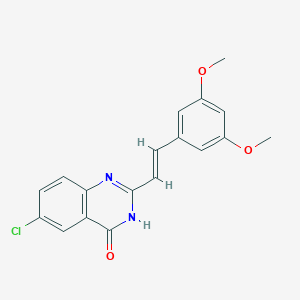
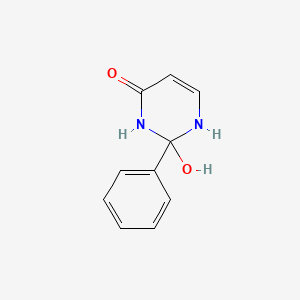
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)
